

Application Notes and Protocols for Olorofim In Vitro Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of filamentous fungi to **Olorofim**, a novel antifungal agent. The protocols are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Introduction

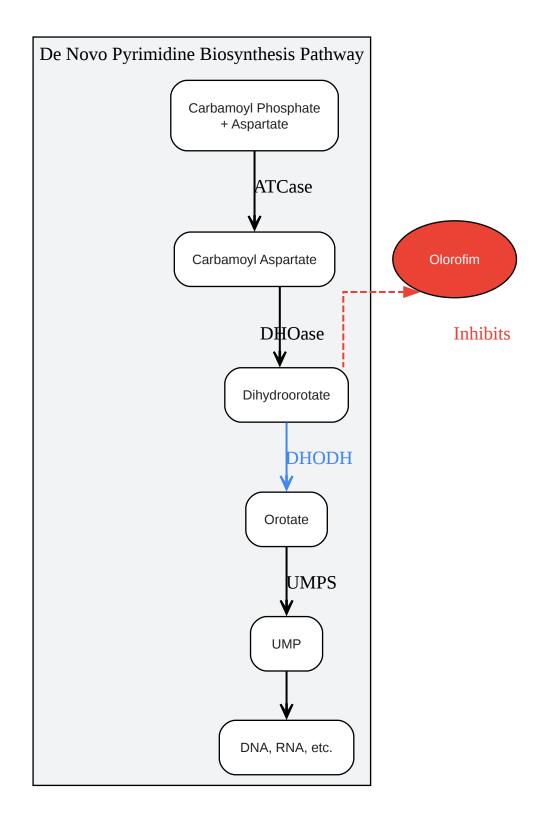
Olorofim (formerly F901318) is a first-in-class orotomide antifungal that exhibits a novel mechanism of action by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[1][2][3][4][5] This unique target results in potent activity against a broad spectrum of molds, including azole-resistant Aspergillus species, and other difficult-to-treat fungi like Scedosporium species and Lomentospora prolificans.[1][6] [7][8] **Olorofim**'s novel mechanism means there is no cross-resistance with existing antifungal classes.[9] However, it lacks activity against yeasts and Mucorales.[1][3] Accurate in vitro susceptibility testing is crucial for surveillance, clinical management, and drug development.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Olorofim selectively targets the fungal dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines, which are vital components of DNA, RNA,



and other cellular molecules.[1][2][3][4] By inhibiting DHODH, **Olorofim** depletes the fungal cell of essential pyrimidines, leading to the cessation of growth and, with prolonged exposure, cell death.[2][4]





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Caption: Olorofim's mechanism of action targeting DHODH.

In Vitro Susceptibility Data

Olorofim has demonstrated potent in vitro activity against a wide range of filamentous fungi. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: Olorofim MIC Data for Aspergillus Species

Species	Number of Isolates	MIC Range (mg/L)	Modal MIC (mg/L)	Geometric Mean MIC (mg/L)	Reference
Aspergillus fumigatus	275	<0.004 - 0.25	0.06	0.037	[10]
Aspergillus fumigatus	686	up to 0.06	0.016	-	[9]
Aspergillus flavus	-	-	0.03	0.050	[10]
Aspergillus niger	-	-	0.03 - 0.06	0.052	[10]
Aspergillus terreus	-	0.008 - 0.03	-	0.022	[10]
Cryptic Aspergillus spp.	150	-	-	0.015 - 0.098 (CLSI/EUCA ST)	[7]
Azole- resistant A. fumigatus	-	0.004 - 0.03	-	-	[11]

Table 2: Olorofim MIC Data for Other Clinically Relevant Molds



Species	Number of Isolates	MIC Range (mg/L)	Modal MIC (mg/L)	Geometric Mean MIC (mg/L)	Reference
Scedosporiu m spp.	36	up to 0.125	0.016	-	[9]
Lomentospor a prolificans	13	up to 0.125	-	-	[9]
Scedosporiu m apiospermum	30	-	-	<0.130 (EUCAST) / <0.339 (CLSI)	[6]
Scedosporiu m boydii	30	-	-	<0.130 (EUCAST) / <0.339 (CLSI)	[6]
Lomentospor a prolificans	30	-	-	0.115 (EUCAST) / 0.225 (CLSI)	[6]
Penicillium/Ta laromyces spp.	-	0.004 - 0.125	0.016	0.027	[11]
Trichophyton spp.	-	0.004 - 0.125	0.008	0.015	[11]
Talaromyces marneffei	32	0.0005 - 0.002	-	-	[12][13]

Experimental Protocols

The following are detailed protocols for determining **Olorofim** MICs using broth microdilution methods.



Protocol 1: EUCAST E.Def 9.3/9.4 Broth Microdilution Method for Molds

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 9.3/9.4.

Materials:

- · Olorofim powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile, 96-well, flat-bottom microtiter plates
- · Fungal isolates for testing
- Spectrophotometer (optional)
- · Inoculum suspension adjusted to the appropriate density

Procedure:

- Preparation of **Olorofim** Stock Solution:
 - Dissolve Olorofim powder in DMSO to a final concentration of 1 mg/mL.
 - Store the stock solution at -20°C.
- Preparation of Microtiter Plates:
 - Perform serial two-fold dilutions of the **Olorofim** stock solution in the microtiter plates using RPMI medium to achieve the desired final concentrations (e.g., 8 to 0.008 mg/L).
 - The final volume in each well should be 100 μL.
- Inoculum Preparation:

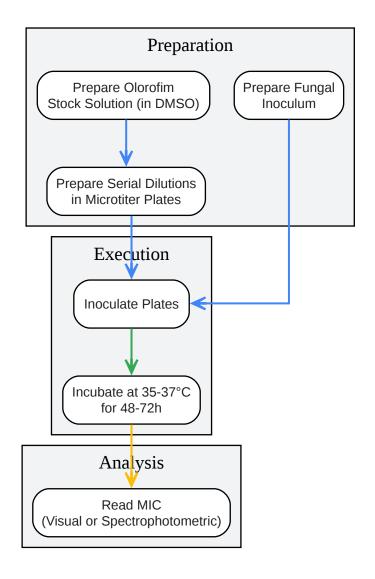
Methodological & Application





- Grow the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days.
- Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween
 20.
- Adjust the conidial suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI medium.
- Inoculation and Incubation:
 - Add 100 μL of the adjusted fungal inoculum to each well of the microtiter plate.
 - Include a growth control well (inoculum without drug) and a sterility control well (medium only).
 - Incubate the plates at 35-37°C for 48-72 hours.
- Reading the MIC:
 - The MIC is determined as the lowest concentration of **Olorofim** that causes complete inhibition of visible growth (100% inhibition).
 - For some fungi, a spectrophotometric reading at 530 nm can be used, with the MIC defined as the concentration that shows ≥90% growth inhibition compared to the drug-free control.[9][14]





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Caption: EUCAST broth microdilution workflow for Olorofim.

Protocol 2: CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Materials:

· Olorofim powder



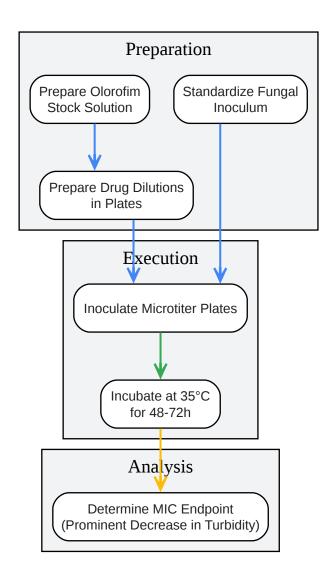
- DMSO
- RPMI-1640 medium with L-glutamine and without bicarbonate, buffered to pH 7.0 with MOPS
- Sterile, 96-well microtiter plates
- Fungal isolates
- Spectrophotometer

Procedure:

- Drug and Plate Preparation:
 - Prepare a stock solution of Olorofim in DMSO.
 - Prepare serial dilutions of **Olorofim** in the microtiter plates with RPMI medium to achieve the desired final concentration range.
- Inoculum Preparation:
 - Culture the fungal isolates on potato dextrose agar at 35°C.
 - Prepare a conidial suspension in sterile saline with 0.05% Tween 80.
 - Adjust the inoculum suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure turbidity.
- Inoculation and Incubation:
 - Inoculate each well with 100 μL of the standardized inoculum.
 - Include appropriate quality control strains, a growth control, and a sterility control.
 - Incubate the plates at 35°C for 48-72 hours.
- MIC Endpoint Determination:



 The MIC is read as the lowest drug concentration at which there is a prominent decrease in turbidity compared to the drug-free growth control. For **Olorofim**, this is typically 100% inhibition.



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Caption: CLSI broth microdilution workflow for **Olorofim**.

Resistance Mechanisms

Acquired resistance to **Olorofim** in Aspergillus fumigatus has been linked to mutations in the pyrE gene, which encodes the target enzyme, DHODH.[15][16][17] A hotspot for these



mutations has been identified at the G119 locus.[15][17] These mutations lead to reduced affinity of **Olorofim** for the DHODH enzyme.[15][17]

Quality Control

For quality control, reference strains with known **Olorofim** MICs should be included in each batch of tests. Aspergillus fumigatus ATCC 204305 is a commonly used quality control strain for EUCAST testing.[18]

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro susceptibility testing of **Olorofim**. Adherence to standardized methodologies, such as those from EUCAST and CLSI, is essential for obtaining reproducible and comparable results. This information is critical for the ongoing clinical development of **Olorofim** and for guiding its potential future use in treating invasive fungal infections.

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